molecular formula C16H14FN3OS B2651345 N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide CAS No. 851980-64-8

N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide

Cat. No.: B2651345
CAS No.: 851980-64-8
M. Wt: 315.37
InChI Key: XBICYVPGVJQULI-UHFFFAOYSA-N
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Description

The compound is a benzohydrazide derivative, which means it contains a benzene ring (a hexagonal ring of carbon atoms) and a hydrazide group (a nitrogen-nitrogen bond with a hydrogen atom and a carbonyl group attached). The “4,5-dimethyl-1,3-benzothiazol-2-yl” part suggests the presence of a benzothiazole ring, which is a fused ring structure containing a benzene and a thiazole (a five-membered ring with one sulfur atom and one nitrogen atom). The “2-fluoro” indicates the presence of a fluorine atom .


Chemical Reactions Analysis

Benzohydrazides and benzothiazoles are both known to participate in a variety of chemical reactions. For example, benzohydrazides can react with carbonyl compounds to form hydrazones, and benzothiazoles can undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

Based on the structure, we might expect the compound to have moderate polarity due to the presence of the nitrogen and sulfur atoms and the fluorine atom. This could affect its solubility in different solvents .

Scientific Research Applications

Disposition and Metabolism

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide and related compounds have been studied for their disposition and metabolism in humans. For instance, SB-649868, an orexin 1 and 2 receptor antagonist, has shown significant potential in treating insomnia. A study detailed the metabolic pathway of SB-649868, highlighting its elimination mainly via feces, and identified key metabolites in plasma extracts. This suggests that the compound and its related derivatives might undergo extensive metabolism, involving oxidation and rearrangement processes (Renzulli et al., 2011).

Diagnostic Imaging

Compounds structurally similar to N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide have been utilized in diagnostic imaging, particularly in PET (Positron Emission Tomography) scans. For instance, the study of dynamic changes in PET amyloid and FDG imaging at different stages of Alzheimer's disease utilized compounds that interact with specific receptors or proteins in the brain, aiding in the diagnosis and understanding of the disease's progression (Kadir et al., 2012).

Metabolic Pathway Analysis

The analysis of metabolic pathways and the potential therapeutic effects of compounds structurally related to N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide have been a focus of research. Studies have assessed the pharmacokinetic properties, the metabolic pathways, and the effects of these compounds on specific receptors or enzymes in the human body. This research is crucial for understanding the bioactivity and therapeutic potential of these compounds (Renzulli et al., 2011).

Therapeutic Agent Studies

Some compounds structurally similar to N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide have been studied as potential therapeutic agents for various conditions. For example, the non-peptide V2 arginine vasopressin (AVP) antagonist 5-dimethylamino-1[4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-benzazepine hydrochloride (OPC-31260) was studied for its potential to improve hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), demonstrating the compound's potential therapeutic applications (Saito et al., 1997).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzohydrazide and benzothiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer activities .

Future Directions

The study of novel benzohydrazide and benzothiazole derivatives is a vibrant field, with potential applications in medicinal chemistry and materials science. Future research could explore the synthesis of this compound and its potential applications .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS/c1-9-7-8-13-14(10(9)2)18-16(22-13)20-19-15(21)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBICYVPGVJQULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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